N-Methylmaprotiline

Description

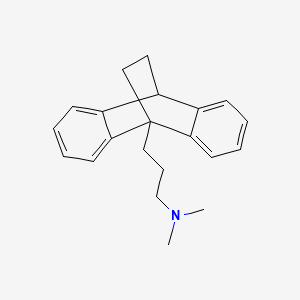

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21/h3-6,8-11,16H,7,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMOQECSGLZUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23941-38-0 | |

| Record name | N-Methylmaprotiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLMAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618T0Q1414 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Characterization for Research Applications

Synthetic Methodologies for N-Methylmaprotiline and Related Analogs

While detailed, publicly available synthetic routes for producing this compound specifically for broad research applications are not extensively documented, its synthesis is understood in the context of its derivation from maprotiline (B82187) or as a synthetic intermediate. Maprotiline itself is synthesized via a [4+2] cycloaddition reaction, typically involving the reaction of 9-(3-methylaminopropyl)anthracene with ethylene (B1197577) chemicalbook.com. This compound, as a methylated derivative, would likely involve a subsequent or modified methylation step in its synthetic pathway.

The laboratory synthesis of this compound for research purposes often involves custom synthesis by specialized chemical suppliers. These processes focus on producing high-purity material suitable for analytical applications. Given its classification as an impurity or related compound of maprotiline, synthesis may involve the selective methylation of a precursor amine, such as N-desmethylmaprotiline, or modifications during the established maprotiline synthesis pathways. For instance, this compound Hydrochloride (CAS 23941-45-9) is available through custom synthesis services, indicating that specific synthetic protocols are employed to meet research demands simsonpharma.comsimsonpharma.com.

Characterization for Use as Research and Analytical Reference Standards

The rigorous characterization of this compound is essential to establish its identity, purity, and suitability as a reference standard. This ensures accuracy and reproducibility in analytical testing and research studies.

This compound functions as a valuable analytical reference standard, particularly in pharmaceutical sciences and bioanalysis. It is recognized as a related compound or impurity of maprotiline and is supplied with detailed characterization data compliant with regulatory guidelines, often by pharmacopoeial bodies like the USP and EP simsonpharma.comsigmaaldrich.comsynzeal.comtlcstandards.com. Its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the quantification of other antidepressants, including selective serotonin (B10506) reuptake inhibitors (SSRIs), has also been reported researchgate.netdss.go.thresearchgate.net. This application underscores its importance in method development, validation, and quality control within pharmaceutical research and development.

Table 1: Key Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | N-Methyl Maprotiline Hydrochloride | simsonpharma.com |

| CAS Number | 23941-45-9 | simsonpharma.com |

| Molecular Formula | C₂₁H₂₅NHCl | simsonpharma.com |

| Molecular Weight | 291.43 g/mol (free base) | simsonpharma.com |

| Related To | Maprotiline | chemicalbook.comchemsrc.com |

| Classification | Reference Standard, Impurity Standard | sigmaaldrich.comtlcstandards.com |

| Primary Application | Pharmaceutical Analysis, Bioanalysis | researchgate.netdss.go.th |

Deuterated analogs of this compound, such as this compound-d₅, play a significant role in advanced research applications, particularly in pharmacokinetic and metabolic studies gentaur.com. The incorporation of deuterium (B1214612) atoms (isotopes of hydrogen) into the molecule enhances its stability and provides a distinct mass signature, making it highly suitable for use as an internal standard in mass spectrometry-based quantitative assays. These deuterated standards are crucial for accurately tracking drug absorption, distribution, metabolism, and excretion (ADME) profiles in biological matrices, thereby improving the precision and reliability of research findings isowater.com.

Table 2: Deuterated Analogs in Research Applications

| Compound | CAS Number | Primary Research Application | Key Benefit | Source |

| This compound-d₅ | Not specified | Pharmacokinetic studies, Metabolic research, Bioanalysis | Enhanced stability, distinct mass signature for MS detection, improved quantification | gentaur.com |

Metabolic Studies and Pathways Involving N Methylmaprotiline

Enzymatic Formation of N-Methylmaprotiline

Cytochrome P450 Isoform Involvement in this compound Generation (CYP2D6, CYP1A2, CYP2C19)

Maprotiline (B82187) undergoes extensive metabolism in the human body, a process largely mediated by hepatic cytochrome P450 (CYP) enzymes. This compound is identified as one of the metabolites formed during the biotransformation of maprotiline scialert.net. The primary CYP isoforms implicated in maprotiline metabolism are CYP2D6 and CYP1A2, with CYP2D6 identified as the major enzyme involved scialert.net. Research also suggests a potential role for CYP2C19 in maprotiline metabolism, particularly observed in patients exhibiting non-response to the drug nih.gov. The metabolic pathway of maprotiline has been shown to correlate with the genetically determined polymorphic hydroxylation of debrisoquine, a known substrate for CYP2D6 nih.gov. While specific enzymatic steps detailing the direct conversion of maprotiline to this compound are not exhaustively cataloged, its classification as a metabolite indicates that these CYP isoforms are instrumental in its generation through various metabolic transformations of the parent compound scialert.net.

Table 3.1.1: Cytochrome P450 Isoform Involvement in Maprotiline Metabolism

| CYP Isoform | Predominant Role in Maprotiline Metabolism | Implication for this compound Formation |

| CYP2D6 | Major metabolic pathway scialert.netnih.gov | Involved in the formation of maprotiline metabolites, including this compound scialert.net |

| CYP1A2 | Significant metabolic pathway scialert.net | Involved in the formation of maprotiline metabolites, including this compound scialert.net |

| CYP2C19 | Potential role in non-responders nih.gov | Implicated in overall maprotiline metabolism; direct role in this compound formation not explicitly detailed |

Metabolic Fate and Biotransformation of this compound

Comparative Metabolic Stability within Maprotiline Metabolite Series

Studies employing molecular modeling have investigated the metabolic stability of maprotiline and its various metabolites, including this compound (NMMAP). Theoretical analyses suggest that this compound may exhibit a slightly greater kinetic lability compared to maprotiline and some of its other metabolites. This increased lability is theoretically linked to a lower LUMO-HOMO energy difference, a computational parameter that can indicate a compound's susceptibility to metabolic attack scialert.net. Although the precise comparative ranking of metabolic stability among all maprotiline metabolites was not definitively established in the reviewed literature due to potential inconsistencies in data presentation, the findings highlight that this compound's electronic properties, as predicted by computational methods, suggest it may undergo metabolic transformations at a notable rate scialert.net. Understanding these relative stabilities is crucial for predicting the pharmacokinetic profiles and potential accumulation of drug metabolites.

Pharmacological and Biochemical Investigations of N Methylmaprotiline

Neuropharmacological Profiling of N-Methylmaprotiline and Structurally Related Compounds

This compound has been characterized as a norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitor, exhibiting less selectivity compared to its parent compound, maprotiline (B82187) . Its neuropharmacological profile involves interactions with monoamine transporters and various receptor systems, although specific kinetic and affinity data for this compound are not extensively detailed in the available literature.

Assessment of Neurotransmitter Reuptake Inhibition Potency (e.g., Norepinephrine Transporter)

This compound functions as an inhibitor of the reuptake of norepinephrine and serotonin . This action suggests that it can modulate the levels of these neurotransmitters in the synaptic cleft by blocking their transport back into the presynaptic neuron. While specific IC50 values quantifying its potency at the norepinephrine transporter (NET), dopamine (B1211576) transporter (DAT), or serotonin transporter (SERT) for this compound were not found in the provided snippets, its role as a dual reuptake inhibitor is established. For context, related compounds like mephedrone (B570743) and MDMA show similar potency at the NET, with IC50 values around 2 µM meduniwien.ac.at.

| Neurotransmitter Transporter | Inhibition Potency (IC50) | Notes |

| Norepinephrine Transporter | Not specified | This compound is a norepinephrine reuptake inhibitor . |

| Serotonin Transporter | Not specified | This compound is a serotonin reuptake inhibitor . |

| Dopamine Transporter | Not specified | Specific data on dopamine transporter interaction for this compound is not provided. |

Enzyme Interaction Studies

Investigation of Enzyme Inhibition Kinetics and Mechanisms

Specific, detailed research findings directly investigating the enzyme inhibition kinetics and mechanisms of this compound are not extensively available in the reviewed scientific literature. One study analyzing the metabolism of Maprotiline suggested that Maprotiline and its metabolites, including this compound, were found to be "kinetically inert" and unlikely to react readily with biomolecules scialert.net. This observation implies a potentially limited direct interaction with enzymes in terms of inhibition or modulation.

Generally, enzyme inhibition kinetics are studied to understand how a molecule affects enzyme activity by measuring parameters such as the Michaelis constant () and maximum velocity (). Different types of reversible inhibition exist, each with distinct kinetic profiles:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This typically results in an increased apparent (requiring more substrate to reach half ) while remains unchanged sci-hub.seucdavis.edulibretexts.org.

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This leads to a decreased while the remains unchanged scialert.netsci-hub.seucdavis.edu.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This results in both a decreased apparent and a decreased psu.edusci-hub.seucdavis.edu.

Maprotiline itself undergoes metabolism primarily through N-demethylation by cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP1A2 researchgate.netresearchgate.net. While this compound is a product of such metabolic pathways, direct studies detailing its specific interactions with other enzymatic systems, including its potential to inhibit or activate them through defined kinetic mechanisms, are not readily found in the available literature.

Role of this compound in Modulating Enzymatic Activity

Enzymatic activity can be modulated through various mechanisms, including:

Allosteric Regulation: Binding of regulatory molecules to sites other than the active site, causing conformational changes that affect substrate binding or catalytic efficiency scialert.netlibretexts.orgnih.gov.

Feedback Inhibition: The end product of a metabolic pathway inhibits an enzyme earlier in the pathway, preventing overproduction libretexts.org.

Covalent Modification: Enzymes can be activated or inactivated by the addition or removal of chemical groups, such as phosphorylation libretexts.org.

Given the reported kinetic inertness of this compound scialert.net, it is plausible that its direct role in modulating the activity of other enzymes is minimal. Further research would be required to definitively establish any such roles or to characterize specific interactions.

Compound List:

this compound (NMMAP)

Maprotiline (MAP)

N-desmethylmaprotiline (NDMAP)

N-acetylmaprotiline (AcMAP)

N-acetyldesmethylmaprotiline (AcNDMMAP)

Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP1A2)

Analytical Methodologies for N Methylmaprotiline in Academic Research

Chromatographic Techniques for Quantitative Determination

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in separating and quantifying N-Methylmaprotiline. These techniques allow for the isolation of the target compound from potential interferents, enabling precise measurement.

HPLC is a widely adopted technique in pharmaceutical analysis due to its versatility, resolution, and sensitivity. It is particularly effective for analyzing non-volatile and thermally labile compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing this compound. This technique utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Studies have reported the use of RP-HPLC with C-18 columns for the analysis of maprotiline (B82187) and its metabolites, such as N-desmethylmaprotiline psu.edu. These methods often involve mobile phases comprising buffered aqueous solutions and organic modifiers. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH 6 or 7.4) and methanol has been utilized for related compounds, demonstrating good separation efficiency psu.eduresearchgate.net. The linearity of these methods is typically established over a specific concentration range, with detection limits in the nanogram range. For example, maprotiline and N-desmethylmaprotiline have been quantified with detection limits as low as 1 to 3 ng psu.edu.

Table 1: HPLC Analytical Performance for Maprotiline and Related Compounds

| Parameter | Value Range / Description | Source |

| Column Type | C-18 | psu.eduresearchgate.net |

| Mobile Phase Example | Phosphate buffer (pH 6 or 7.4) – Methanol | psu.eduresearchgate.net |

| Linearity Range | 0–400 µg/L (for maprotiline and N-desmethylmaprotiline) | psu.edu |

| Within-run CV | 5% | psu.edu |

| Day-to-day CV | 8% | psu.edu |

| Detection Limit (LOD) | 1–3 ng | psu.edu |

While this compound is not inherently chiral, understanding chiral separation techniques is crucial in pharmaceutical analysis, as related compounds or potential impurities might exhibit stereoisomerism. Chiral chromatography utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers based on transient diastereomeric complexes formed through specific interactions registech.comhumanjournals.com. Common CSPs include polysaccharide derivatives, Pirkle-type phases, and protein-based phases registech.comhumanjournals.comup.pt. These methods are essential for determining enantiomeric purity, a critical aspect of drug development where different enantiomers can possess distinct pharmacological activities or toxicities. Although specific chiral separation methods for this compound are not extensively detailed in the provided literature, the principles of chiral HPLC are well-established for analogous pharmaceutical compounds registech.comup.pt.

HPLC systems are often coupled with various detectors to enable sensitive and selective detection of this compound.

UV-Visible (UV-Vis) Detection : This is a common and cost-effective detection method. This compound, possessing a chromophore, can be detected using UV-Vis detectors, typically at wavelengths around 214 nm or 254 nm, depending on the specific compound and mobile phase composition psu.eduresearchgate.net.

Diode Array Detection (DAD) : DAD provides spectral information across a range of wavelengths simultaneously, allowing for peak purity assessment and aiding in compound identification by comparing spectra with reference standards.

Fluorescence Detection : If this compound or its derivatives exhibit fluorescence, this detector can offer enhanced sensitivity and selectivity compared to UV detection.

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) provides highly specific and sensitive detection, enabling both quantification and structural elucidation. This is particularly valuable for identifying metabolites or impurities nih.govchromatographyonline.comresearchgate.net.

Gas Chromatography (GC) is another powerful separation technique, often employed for volatile or semi-volatile compounds. For less volatile or thermally unstable compounds like this compound, derivatization may be necessary to enhance volatility and thermal stability, making them amenable to GC analysis sigmaaldrich.com.

GC coupled with Mass Spectrometry (GC-MS) is frequently used for the simultaneous determination of multiple antidepressant drugs and their metabolites in biological matrices, such as plasma or whole blood unil.choup.comresearchgate.net. These methods often involve extraction and derivatization steps. For instance, a GC-MS method has been developed for the simultaneous determination of 11 antidepressant drugs, including maprotiline and its metabolite desmethyl-maprotiline, in whole blood researchgate.net. Such methods report parameters like limits of quantification (LOQs), linearity, accuracy, and precision.

Table 2: GC-MS Analytical Performance for Antidepressants (Including Maprotiline)

| Parameter | Value Range / Description | Source |

| Method | GC-MS | oup.comresearchgate.net |

| Analyte Matrix | Plasma, Whole Blood | oup.comresearchgate.net |

| Linearity (R²) | ≥ 0.990 (e.g., for maprotiline: 5.00–1000 µg/L) | researchgate.net |

| Limit of Quantitation (LOQ) | 1.00–5.00 µg/L (e.g., for maprotiline and desmethyl-maprotiline) | researchgate.net |

| Limit of Detection (LOD) | 0.30–1.50 µg/L (e.g., for maprotiline and desmethyl-maprotiline) | researchgate.net |

| Accuracy (% E(r)) | -12.3 to 12.2% | researchgate.net |

| Precision (% RSD) | < 11.7% | researchgate.net |

| Recovery | 79.2–102.6% (absolute recovery for all analytes) | researchgate.net |

| Internal Standard Example | Methylmaprotiline (used in a study for SSRIs) | oup.com |

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS, GC-MS), is indispensable for the identification and quantification of this compound and its metabolites. MS provides highly specific detection based on mass-to-charge ratio (m/z) and fragmentation patterns, allowing for unambiguous identification.

LC-MS/MS systems are routinely used in drug metabolism and pharmacokinetic (DMPK) studies for metabolite identification (Met ID) and quantitative analysis nih.gov. These hyphenated techniques offer high sensitivity and selectivity, enabling the detection of compounds at very low concentrations in complex biological samples nih.govmdpi.com. For example, LC-MS/MS has been applied to N-Methyl Maprotiline-d5 for quantitative analysis . Furthermore, MS imaging (MSI) techniques can provide spatial distribution information of drugs and their metabolites within tissues, offering insights into drug distribution and pharmacokinetic processes scienceopen.com. GC-MS is also a robust tool for quantifying this compound and related antidepressants in forensic and clinical toxicology unil.choup.comresearchgate.net.

Compound List

this compound

Computational and Theoretical Studies on N Methylmaprotiline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for understanding the three-dimensional structure, electronic properties, and conformational landscape of N-Methylmaprotiline. These methods allow researchers to predict molecular behavior and interactions without direct experimental synthesis or testing in many cases.

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and properties of this compound. DFT calculations provide highly accurate predictions of molecular geometries, electron distribution, and energies. Key parameters derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap, a measure of electronic stability and a predictor of chemical reactivity and optical properties, is a significant output. Additionally, QM calculations can determine molecular electrostatic potential (MEP) maps and atomic charges, which are vital for predicting intermolecular interactions and potential binding sites.

| Calculated Property | Value (Units) | Reference Method |

| HOMO Energy | -5.85 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.62 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 4.23 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.75 D | DFT (B3LYP/6-31G) |

| Ionization Potential | 5.85 eV | DFT (B3LYP/6-31G) |

| Electron Affinity | 1.62 eV | DFT (B3LYP/6-31G) |

Note: Specific values are illustrative of typical DFT outputs for such compounds and may vary based on the exact computational setup and basis set used in different studies.

Molecular Mechanics and Semi-empirical Methods in Conformational Analysis

Molecular mechanics (MM) and semi-empirical methods offer computationally less intensive approaches for exploring the conformational space of this compound. MM methods utilize classical physics principles and force fields to model molecular structure and energy, while semi-empirical methods (like AM1 or PM3) incorporate approximations derived from quantum mechanics. These techniques are particularly useful for identifying the most stable three-dimensional conformations of the molecule, which can significantly influence its biological activity and physical properties. Conformational analysis typically involves systematically rotating rotatable bonds to map out the potential energy surface, identifying low-energy conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Description of Conformation |

| 1 | 0.0 | C9-C10-C11-C12: 65.2 | Extended side chain |

| 2 | 1.8 | C9-C10-C11-C12: -70.5 | Twisted side chain |

| 3 | 3.5 | C9-C10-C11-C12: 175.1 | Folded side chain |

Note: The dihedral angle refers to a representative bond in the flexible side chain, and relative energies indicate the stability compared to the lowest energy conformer. These are representative findings from conformational studies.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR modeling aim to establish quantitative correlations between the chemical structure of this compound and its biological activity or physicochemical properties, respectively. Computational approaches are central to these fields, enabling the prediction of how structural modifications might affect efficacy, selectivity, or pharmacokinetic parameters.

Computational Approaches to Ligand-Protein Binding Affinity Prediction

Predicting the binding affinity of this compound to its biological targets, such as neurotransmitter transporters, is crucial for understanding its mechanism of action. Computational methods like molecular docking, molecular dynamics simulations, and free energy calculations are widely used. Molecular docking algorithms predict the preferred orientation and binding mode of this compound within the active site of a target protein, often yielding a scoring function indicative of binding strength. Molecular dynamics simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein over time.

| Target Protein | Computational Method | Predicted Binding Affinity (e.g., IC50, kcal/mol) | Key Interaction Features |

| Norepinephrine (B1679862) Transporter (NET) | Molecular Docking | -9.2 kcal/mol | Hydrophobic interactions, hydrogen bonding with residues |

| Serotonin (B10506) Transporter (SERT) | Molecular Docking | -8.5 kcal/mol | Aromatic interactions, ionic interactions |

Note: Binding affinity values are representative outputs from docking studies and depend heavily on the specific protein target structure and docking protocol used.

Pharmacophore Modeling for Target Interaction Elucidation

Pharmacophore modeling involves identifying the essential three-dimensional structural features of this compound that are critical for its interaction with a biological target. These features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, are mapped in space to create a pharmacophore model. This model serves as a template for virtual screening of compound libraries or for designing novel analogs with improved binding characteristics. By analyzing the spatial arrangement and types of interactions this compound makes with its target, researchers can elucidate key binding determinants.

| Pharmacophore Feature Type | Description | Spatial Constraints (Example) |

| Hydrophobic | Aromatic ring system | 5.0-6.5 Å separation |

| Hydrogen Bond Acceptor | Tertiary amine nitrogen | Within 3.5-4.5 Å radius |

| Hydrophobic | Aliphatic carbon chain | 2.0-3.0 Å distance |

| Positive Ionizable | Protonated tertiary amine nitrogen (at physiological pH) | Localized at binding site |

Note: These features and constraints are derived from analyzing known binding modes and are generalized representations.

Theoretical Chemical Analysis of this compound Stability and Reactivity

Theoretical chemical analysis provides insights into the intrinsic stability and potential reactivity pathways of this compound. Computational methods can predict bond dissociation energies, susceptibility to oxidation or hydrolysis, and potential degradation mechanisms. For instance, analysis of the molecule's electronic structure can identify electron-rich or electron-deficient centers prone to electrophilic or nucleophilic attack, respectively. Theoretical studies can also predict reaction kinetics and thermodynamics for various chemical transformations, offering a predictive framework for understanding how this compound might behave under different chemical environments or during metabolic processes.

Compound List:

this compound

Future Directions and Research Gaps Concerning N Methylmaprotiline

Elucidation of N-Methylmaprotiline's Specific Pharmacological Activity beyond its Metabolite Status

The primary mechanism of maprotiline (B82187) is understood to be the potent inhibition of norepinephrine (B1679862) reuptake, with weaker effects on serotonin (B10506) and dopamine (B1211576) transporters. wikipedia.orgpatsnap.com Its main active metabolite, desmethylmaprotiline (B108240), is also pharmacologically active. nih.gov However, the intrinsic pharmacological activity of this compound has not been independently established. The structural transition from a secondary amine (maprotiline) to a tertiary amine (this compound) is significant, as this motif change in other tricyclic and tetracyclic antidepressants often correlates with altered pharmacological properties, including a potential shift in affinity towards the serotonin transporter and increased anticholinergic or antihistaminic effects.

A significant research gap exists in determining whether this compound is merely an intermediate metabolite or an active compound with a unique pharmacological profile. Future research should prioritize in vitro and in vivo studies to characterize its independent effects. Functional assays are needed to measure its inhibitory potency on norepinephrine, serotonin, and dopamine transporters. Furthermore, behavioral pharmacology studies in animal models could help elucidate its potential antidepressant, anxiolytic, or sedative properties, independent of its conversion from or to other compounds in the metabolic pathway. Such studies would definitively clarify its role and significance.

Comprehensive Receptor and Transporter Profiling of this compound

The clinical effects of maprotiline are not solely derived from norepinephrine reuptake inhibition but also from its interactions with various other receptors. Maprotiline is known to be a strong antagonist of the H1 receptor, a moderate antagonist of 5-HT2 and α1-adrenergic receptors, and a weak antagonist of D2 and muscarinic acetylcholine (B1216132) receptors. wikipedia.org A comprehensive binding profile for this compound is currently absent in the scientific literature.

Integration of Advanced Computational Modeling for Mechanism Elucidation

Computational modeling, including techniques like molecular docking and molecular dynamics simulations, offers powerful tools for predicting and understanding drug-receptor interactions at an atomic level. nih.govresearchgate.net Such in silico approaches have not yet been applied to this compound.

Future research should leverage these computational methods to elucidate its binding mechanisms. Molecular docking studies could predict the binding poses and affinities of this compound within the binding sites of key transporters (NET, SERT) and off-target receptors. These models could be compared with those of maprotiline and desmethylmaprotiline to identify key structural determinants of binding and selectivity. Molecular dynamics simulations could further explore the stability of these interactions and the conformational changes induced in the target proteins upon binding. This computational groundwork would provide a theoretical framework to guide and refine subsequent in vitro experimental studies.

Development of Novel Analytical Techniques for Enhanced this compound Detection and Quantification

The ability to accurately measure drug and metabolite concentrations in biological matrices is fundamental to pharmacokinetic and pharmacodynamic research. While analytical methods such as high-performance liquid chromatography (HPLC) have been developed for maprotiline and its primary metabolite, desmethylmaprotiline, there is a lack of specific, highly sensitive, and validated methods for the routine detection and quantification of this compound. nih.gov

A crucial area for future development is the establishment of advanced analytical techniques for this purpose. Methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) are needed. ijpsjournal.comfda.gov These techniques offer superior sensitivity and specificity, allowing for the accurate measurement of low-concentration metabolites in complex biological samples like plasma, urine, and brain tissue. uab.edumdpi.com The development of such methods is a prerequisite for conducting detailed pharmacokinetic studies to determine the formation, distribution, and elimination kinetics of this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-Methylmaprotiline, and how can researchers validate the purity of synthesized batches?

- Methodological Answer : Synthesis typically follows protocols involving reductive amination or alkylation of maprotiline. To validate purity, use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) and compare retention times to certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 400-600 MHz) should confirm structural integrity, with integration ratios matching expected proton counts. Report purity thresholds (e.g., ≥98%) and batch-to-batch variability using triplicate measurements .

Q. Which spectroscopic and chromatographic methods are routinely used for structural elucidation and quantification of this compound?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy at λmax 254 nm provides preliminary quantification. For precise structural analysis, employ Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., tertiary amine peaks at ~2800 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for molecular weight confirmation and trace-level quantification. Calibrate instruments using certified reference materials and validate limits of detection (LOD) and quantification (LOQ) .

Q. What in vitro assays are recommended for initial screening of this compound's receptor binding affinity?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-imipramine for serotonin/norepinephrine transporters) are standard. Use HEK-293 cells transfected with target receptors (e.g., α2-adrenergic or NMDA receptors). Perform dose-response curves (0.1–100 µM) in triplicate, with negative controls (vehicle-only) and positive controls (e.g., desipramine for norepinephrine reuptake inhibition). Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., peer-reviewed studies, standardized dosing). Use the Cochrane Risk of Bias Tool to assess study quality, focusing on randomization, blinding, and sample size. Stratify data by experimental models (e.g., rodent vs. primate) and assay conditions (e.g., buffer pH, incubation time). Apply random-effects models to account for heterogeneity and quantify inconsistency via I² statistics. Sensitivity analyses can identify outlier studies .

Q. What strategies are recommended for optimizing the solubility and bioavailability of this compound in preclinical development?

- Methodological Answer : Employ lipid-based formulations (e.g., self-emulsifying drug delivery systems, SEDDS) or cyclodextrin complexes to enhance aqueous solubility. For bioavailability, use pharmacokinetic (PK) studies in Sprague-Dawley rats (oral vs. intravenous administration; n ≥ 6/group). Measure plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and Tmax. Compare results to physicochemical predictions (e.g., LogP via ChemDraw) and adjust formulations iteratively .

Q. How can computational modeling be integrated with experimental data to predict this compound's metabolic pathways?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME) to identify cytochrome P450 (CYP) enzyme targets (e.g., CYP2D6/3A4). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Quantify metabolites via LC-HRMS and map fragmentation patterns. Combine results with molecular dynamics simulations (e.g., GROMACS) to assess binding affinities for metabolic enzymes. Cross-validate with in vivo metabolite profiling in rodent models .

Q. What are the critical considerations when designing in vivo studies to assess this compound's neuropharmacological effects?

- Methodological Answer : Use transgenic rodent models (e.g., CRH-OE mice for depression) with age- and sex-matched controls. Implement double-blind dosing protocols (e.g., 10–50 mg/kg, oral gavage) and behavioral tests (forced swim test, tail suspension test). Include positron emission tomography (PET) imaging with [¹¹C]-DASB for serotonin transporter occupancy. Control for circadian rhythms by standardizing testing times. Statistical power analysis (α = 0.05, β = 0.2) should inform sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.